

Z-Phe-Pro-OH: Technical Characterization and Application Guide

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Compound of Interest

Compound Name: Z-Phe-pro-OH

CAS No.: 7669-64-9

Cat. No.: B1582374

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Executive Summary

Z-Phe-Pro-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-proline) is a specialized dipeptide derivative functioning primarily as a carboxypeptidase substrate and a chiral building block in peptidomimetic drug design. Unlike standard prolyl endopeptidase (PREP) substrates (e.g., Z-Gly-Pro-pNA) which target internal proline cleavage, **Z-Phe-Pro-OH** serves as a critical probe for enzymes cleaving C-terminal residues, specifically Carboxypeptidase Y (CPY) and Carboxypeptidase C.

This guide outlines the physicochemical properties, validated synthetic routes, and enzymatic assay protocols for **Z-Phe-Pro-OH**, designed to support reproducibility in high-stakes research environments.

Physicochemical Characterization

The following data establishes the baseline identity for **Z-Phe-Pro-OH**. All experimental batches should be validated against these parameters to ensure compound integrity.

Table 1: Core Chemical Specifications

Parameter	Specification
Chemical Name	N-Benzyloxycarbonyl-L-phenylalanyl-L-proline
Common Abbreviation	Z-Phe-Pro-OH
CAS Number	7669-64-9
Molecular Formula	
Molecular Weight	396.44 g/mol
Stereochemistry	L-Phenylalanine, L-Proline (L,L-isomer)
Appearance	White to off-white crystalline powder
Solubility	Soluble in Methanol, Ethanol, DMSO, DMF; sparingly soluble in water
pKa (Predicted)	~3.5 (Carboxylic acid)
Melting Point	106–108 °C (Solvent dependent)

Structural Visualization

The molecule consists of a hydrophobic benzyl carbamate (Z) protecting group, a phenylalanine linker, and a C-terminal proline with a free carboxylic acid.

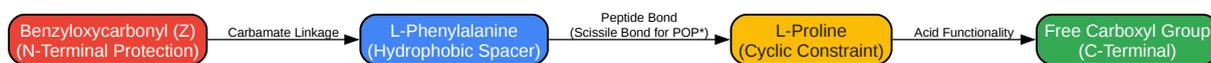


Figure 1: Functional connectivity of Z-Phe-Pro-OH. *Note: Scissile bond specificity depends on enzyme.

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Synthetic Methodology: Solution-Phase Coupling

While solid-phase synthesis (SPPS) is common, solution-phase synthesis via active esters is preferred for **Z-Phe-Pro-OH** to minimize racemization of the phenylalanine residue and ensure high purity of the dipeptide acid.

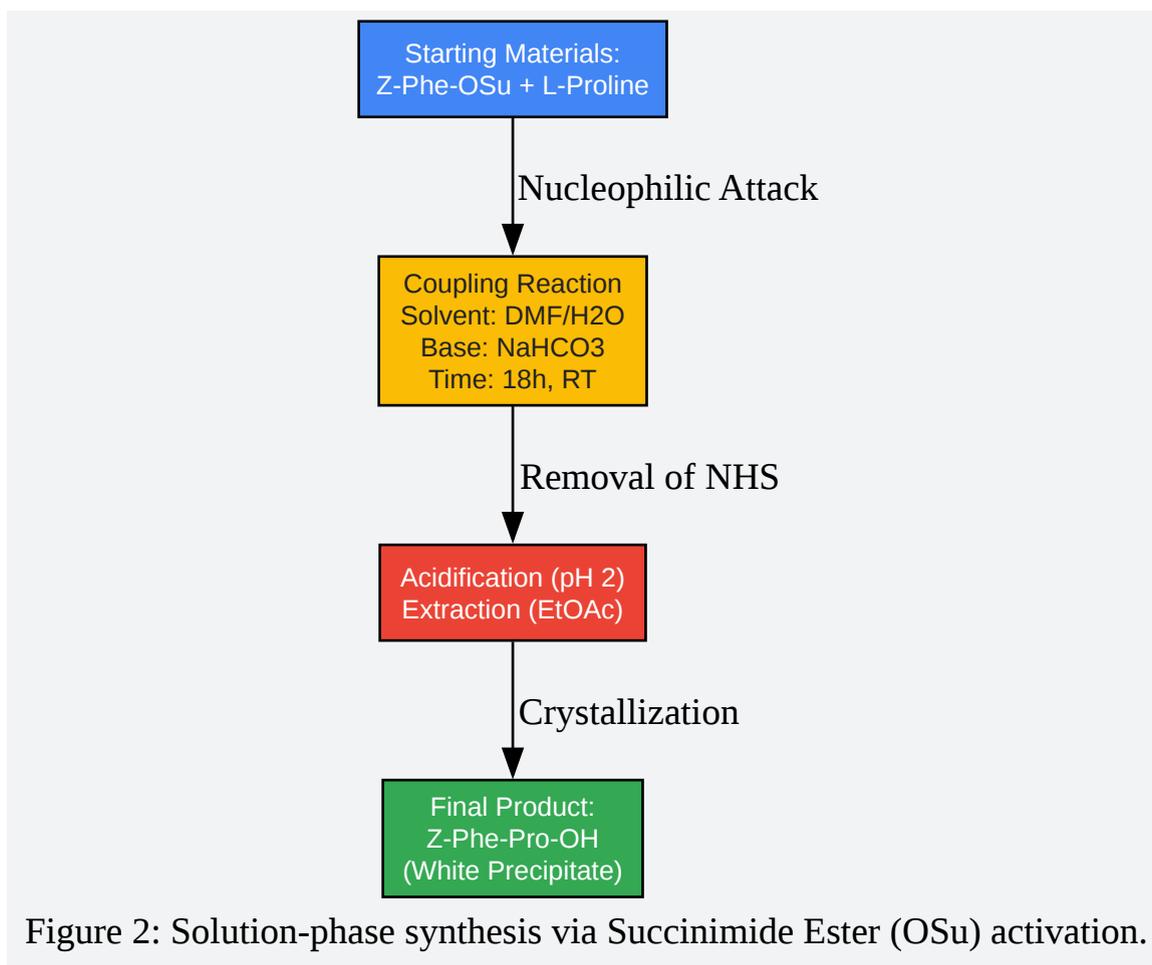
Protocol: Activated Ester Coupling (Z-Phe-OSu Route)

Rationale: Direct coupling using DCC/HOBt can lead to oxazolone formation and racemization at the Phe alpha-carbon. Using the pre-activated succinimide ester (Z-Phe-OSu) guarantees chiral integrity.

Step-by-Step Workflow

- Reagents:
 - Z-L-Phe-OSu (N-Benzyloxycarbonyl-L-phenylalanine hydroxysuccinimide ester).
 - L-Proline (Free acid).
 - Base:
or TEA (Triethylamine).
 - Solvent: DMF/Water (1:1) or Dioxane/Water.
- Procedure:
 - Solubilization: Dissolve L-Proline (1.2 eq) in a mixture of water and (2.5 eq). Ensure pH is ~8–9.
 - Coupling: Dissolve Z-Phe-OSu (1.0 eq) in DMF or Dioxane. Add dropwise to the Proline solution.
 - Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System: 85:10:5).
 - Work-up:
 - Evaporate organic solvent (dioxane/DMF) under reduced pressure.
 - Acidify the remaining aqueous phase to pH 2 using 1N HCl.

- Extract with Ethyl Acetate ().
- Wash organic layer with brine, dry over .
- Purification: Recrystallize from Ethyl Acetate/Hexane or Diethyl Ether.



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Analytical Validation (QC)

To certify the compound for enzymatic assays, the following quality control thresholds must be met.

- HPLC Purity:

(Column: C18; Gradient: 10-90% ACN in 0.1% TFA).
- Mass Spectrometry (ESI-MS):
 - Expected

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 - Expected

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- ¹H-NMR (DMSO-d₆):
 - Confirm presence of Z-group aromatics (7.3 ppm, 5H).
 - Confirm Benzylic

(5.0 ppm, 2H).
 - Confirm Phe-Pro amide linkage (distinct rotamers may be visible due to Proline cis/trans isomerization).

Biological Application: Carboxypeptidase Assay

Z-Phe-Pro-OH is a specific substrate for Carboxypeptidase Y (CPY) (lysosomal carboxypeptidase). Unlike Carboxypeptidase A (which rejects C-terminal Proline), CPY can cleave the Phe-Pro bond, releasing free Proline.

Assay Principle

The enzyme hydrolyzes the peptide bond between Phenylalanine and Proline.

Protocol: Ninhydrin Detection of Released Proline

Since the substrate is N-blocked, the only source of free amine reacting with ninhydrin is the released Proline.

Reagents:

- Buffer: 50 mM MES or Sodium Phosphate, pH 6.5.
- Substrate Stock: 10 mM **Z-Phe-Pro-OH** in DMSO.
- Ninhydrin Reagent: Acidic Ninhydrin solution (specific for Proline detection, often yields a red/yellow chromophore differing from primary amines).

Method:

- Equilibration: Mix 980 μ L Buffer + 10 μ L Substrate Stock (Final conc: 100 μ M). Equilibrate to 25°C.
- Initiation: Add 10 μ L Enzyme solution (CPY).
- Incubation: Incubate for 10–30 minutes.
- Termination: Stop reaction by adding 10% TCA or heating to 95°C for 3 mins.
- Detection: Add Ninhydrin reagent, heat at 100°C for 15 mins, cool, and measure Absorbance at 520 nm (or specific Proline max).
- Quantification: Compare against a standard curve of L-Proline.

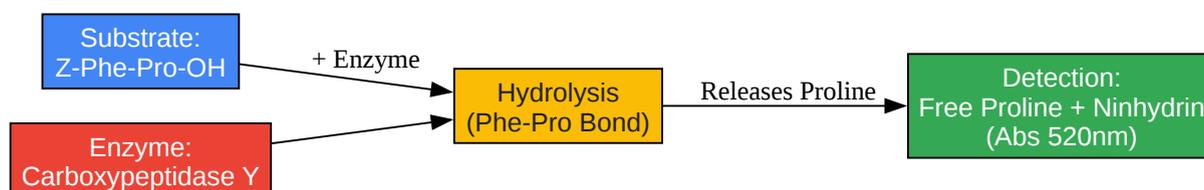


Figure 3: Enzymatic hydrolysis and detection workflow.

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References

- Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362. (Contextual reference for Prolyl peptidase specificity).

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